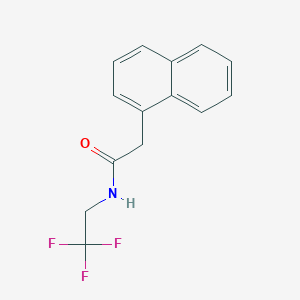

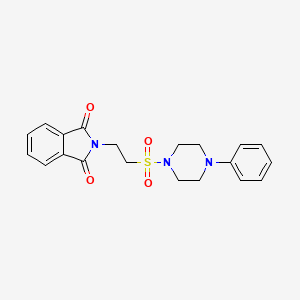

2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

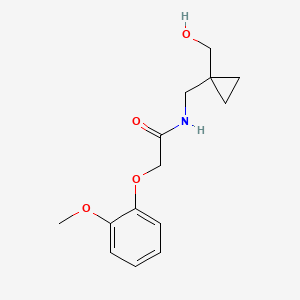

The compound contains several functional groups including a fluorophenyl group, an indole group, a triazole group, a thio group, and a mesitylacetamide group. These groups are common in many bioactive molecules and can contribute to a variety of biological activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the functional groups mentioned above. For example, the indole and triazole groups could be formed through cyclization reactions .Molecular Structure Analysis

The compound’s structure is likely to be complex due to the presence of multiple rings (indole and triazole) and various functional groups. The fluorophenyl group could contribute to the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the thio group might be susceptible to oxidation, and the amide group could participate in hydrolysis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and overall structure. For example, the presence of a fluorine atom could increase the compound’s stability and lipophilicity .Aplicaciones Científicas De Investigación

Enzymatic Inhibition and Molecular Docking Studies

- A study on a series of novel 1,2,4-triazole-based compounds, closely related to the chemical , demonstrated significant inhibitory activity against mushroom tyrosinase, suggesting potential applications in the design of new drugs against melanogenesis. The molecular docking studies highlighted the interaction profile of these derivatives at the active site of tyrosinase, indicating their potential as novel scaffolds for drug design (Mubashir Hassan et al., 2022).

Antimicrobial Activities

- Another research focused on the synthesis of eperezolid-like molecules, evaluating their antimicrobial activities. The study involved compounds with similar structures, where treatment with various agents led to the creation of derivatives that exhibited high anti-Mycobacterium smegmatis activity (Meltem Yolal et al., 2012).

Sensitization of Lanthanide Emissions

- Triarylboron-functionalized dipicolinic acids, including compounds with structural elements akin to the query chemical, were synthesized and found effective in selectively sensitizing the emissions of Eu(III) and Tb(III) ions, demonstrating potential applications in the development of luminescent materials (Hee-Jun Park et al., 2014).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24FN5OS/c1-16-12-17(2)25(18(3)13-16)30-24(34)15-35-27-32-31-26(33(27)20-10-8-19(28)9-11-20)22-14-29-23-7-5-4-6-21(22)23/h4-14,29H,15H2,1-3H3,(H,30,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCKPBUKNDIXLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24FN5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({2-[(2-Furylmethyl)amino]acetyl}amino)benzenecarboxamide](/img/structure/B2359280.png)

![N-(3-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2359285.png)

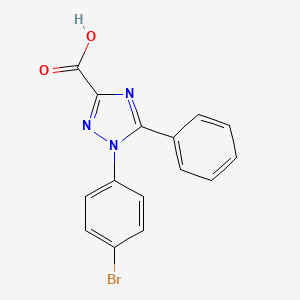

![N,1-bis(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2359287.png)

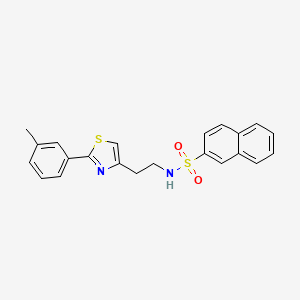

![N-(4-(2-((2-methylbenzo[d]thiazol-5-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide](/img/structure/B2359289.png)

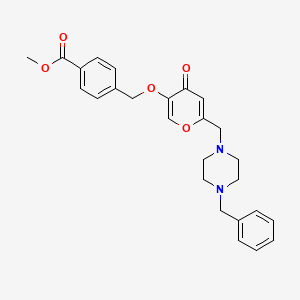

![(4-Methyl-3-nitrophenyl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2359295.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2359296.png)